molecular formula C15H23N3O2S B6033440 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B6033440
M. Wt: 309.4 g/mol
InChI Key: CROIYJDAKIATAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-Dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is a complex organic compound with the molecular formula C15H23N3O2S. This compound is known for its unique chemical structure, which includes a phenoxy group, a butanoyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(3,4-dimethylphenoxy)butanoyl chloride. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

2-[2-(3,4-Dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The phenoxy and hydrazinecarbothioamide moieties play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,4-dimethylphenoxy)butanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-13(14(19)17-18-15(21)16-6-2)20-12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROIYJDAKIATAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NNC(=S)NCC)OC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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